(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C19H15N3O4S3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-hydroxy-2-(3-methoxyphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H15N3O4S3/c1-26-11-6-3-5-10(9-11)14-13(15(23)12-7-4-8-28-12)16(24)17(25)22(14)18-20-21-19(27-2)29-18/h3-9,14,24H,1-2H3 |
InChI Key |
SJORETKPTUOGGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through the cyclization of a suitable dicarboxylic acid derivative.
Introduction of the thiadiazole moiety: This step involves the reaction of the pyrrolidine-2,3-dione with a thiadiazole precursor under specific conditions.
Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a methoxyphenyl halide.
Formation of the hydroxy(thiophen-2-yl)methylidene group: This final step involves the condensation of the intermediate with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to explore its efficacy and safety.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and allows for a wide range of applications.
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione belongs to the pyrrolidine-2,3-dione class and has shown promising biological activities. This article reviews its biological properties, particularly focusing on its antibacterial and anticancer potentials, supported by data tables and relevant research findings.
1. Overview of Pyrrolidine-2,3-diones
Pyrrolidine-2,3-diones are a class of compounds recognized for their diverse biological activities. They have been studied extensively for their potential as inhibitors of various enzymes and proteins involved in disease processes. Notably, they are being explored as inhibitors of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
2. Antibacterial Activity
Recent studies have indicated that compounds derived from the pyrrolidine-2,3-dione scaffold exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa.
The mechanism involves the inhibition of PBP3, which is essential for bacterial survival. The absence of a human counterpart for PBP3 reduces the risk of side effects in humans.
2.2 Research Findings
A study optimized a fluorescence assay and screened a library of compounds to identify potent inhibitors derived from the pyrrolidine-2,3-dione scaffold. The results showed that several compounds exhibited over 60% inhibition at a concentration of 100 µM (Table 1).
| Compound ID | % Inhibition at 100 µM | Structural Features |
|---|---|---|
| Compound 1 | 85% | 3-hydroxy group |
| Compound 2 | 75% | Halogen-substituted benzoyl group |
| Compound 3 | 90% | Methoxyphenyl group |
3. Anticancer Activity
The compound also shows potential as an anticancer agent through its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion.
3.1 Inhibition of IDO
Inhibitors of IDO can enhance anti-tumor immunity by preventing the catabolism of tryptophan along the kynurenine pathway. This pathway is crucial in modulating immune responses in tumors.
3.2 Case Studies
In vitro studies demonstrate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A431 | 1.98 | Compound A |
| HT29 | <0.5 | Compound B |
| Jurkat | <0.75 | Compound C |
4. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:
- The presence of a methoxy group on the phenyl ring enhances antibacterial activity.
- Halogen substitutions at specific positions increase potency against bacterial strains.
- The hydroxy group is essential for maintaining interaction with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
